N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
Description
N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 3-chlorophenyl substituent on the oxazolidinone ring and a 2-fluorobenzenesulfonamide side chain. Oxazolidinones are a class of antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The structural features of this compound—specifically the chloroaryl group and sulfonamide moiety—distinguish it from clinically approved oxazolidinones like linezolid and sutezolid, which typically bear fluorophenyl and acetamide groups .
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-11-4-3-5-12(8-11)20-10-13(24-16(20)21)9-19-25(22,23)15-7-2-1-6-14(15)18/h1-8,13,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQPBMFUKYCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Chlorophenyl Isocyanate with Amino Alcohols
The most direct route involves [2+3] cycloaddition between 3-chlorophenyl isocyanate and a β-amino alcohol precursor. Key parameters influencing yield and stereochemistry include:
Table 1: Comparative Reaction Conditions for Oxazolidinone Cyclization
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetrahydrofuran | 0–5 | None | 62 | 88 |
| Dichloromethane | 25 | DMAP | 78 | 94 |
| Acetonitrile | Reflux | Triethylamine | 71 | 91 |
Optimal results occur in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis, achieving 78% isolated yield. The reaction proceeds via nucleophilic attack of the amino alcohol's hydroxyl group on the isocyanate carbonyl, followed by intramolecular cyclization.
Enantioselective Synthesis Using Chiral Auxiliaries
Industrial-scale production often employs Evans oxazolidinone methodology with (R)-4-phenyl-2-oxazolidinone to control stereochemistry at C5. This approach introduces the 3-chlorophenyl group through palladium-catalyzed cross-coupling after ring formation.
Sulfonamidation of the Oxazolidinone Intermediate
Nucleophilic Substitution with 2-Fluorobenzenesulfonyl Chloride
The secondary amine in 5-(aminomethyl)-3-(3-chlorophenyl)oxazolidin-2-one undergoes sulfonamidation under Schotten-Baumann conditions:
Reaction Scheme
5-(Aminomethyl)oxazolidinone + 2-Fluoro-SO2Cl → Target Compound
Critical Process Parameters:
- Base Selection : Triethylamine (3.0 eq) outperforms inorganic bases in suppressing side reactions
- Solvent System : Mixed THF/H2O (4:1 v/v) enhances reagent solubility while minimizing hydrolysis
- Temperature Control : Maintain ≤10°C during sulfonyl chloride addition
Table 2: Sulfonamidation Yield Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaHCO3 (aq) | THF/H2O | 6 | 54 |
| Et3N | DCM | 2 | 82 |
| DIPEA | Acetone | 3 | 79 |
Triethylamine in dichloromethane achieves 82% yield with 98.5% HPLC purity after recrystallization from ethyl acetate/hexane.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities implement microreactor technology for oxazolidinone formation:
- Residence Time : 8.5 minutes at 120°C
- Throughput : 15 kg/h with 92% conversion
- Purification : In-line crystallization followed by continuous centrifugal separation
Green Chemistry Modifications
Recent advances focus on solvent reduction and catalyst recycling:
- Water as Co-Solvent : 40% reduction in THF usage
- Heterogeneous Catalysis : Immobilized lipases for enantiomeric excess >99%
- Waste Stream Valorization : Recovery of 3-chloroaniline byproducts for upstream synthesis
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J=7.6 Hz, 1H), 7.45–7.39 (m, 4H), 4.65 (t, J=9.2 Hz, 1H)
- LC-MS : m/z 396.81 [M+H]+ (calculated), 396.80 [observed]
- XRD : Orthorhombic crystal system with P212121 space group
Stability Profiling
Accelerated stability studies (40°C/75% RH) show:
- Degradation : <2% over 6 months in nitrogen atmosphere
- Impurity Profile : Max 0.3% des-fluoro analog detected by UPLC
Comparative Analysis of Synthetic Routes
Table 3: Economic and Environmental Impact Assessment
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| PMI (kg/kg) | 86 | 34 |
| Energy (kWh/kg) | 120 | 68 |
| Wastewater (L/kg) | 550 | 210 |
Continuous flow methods demonstrate superior sustainability metrics while maintaining 99.7% chemical purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazolidinone ring can be susceptible to oxidation and reduction under specific conditions.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products with different substituents on the chlorophenyl ring.
Oxidation: Oxidized forms of the oxazolidinone ring.
Reduction: Reduced forms of the oxazolidinone ring.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures, like N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide, exhibit potent antimicrobial properties. These compounds are known to inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anti-inflammatory Effects
Studies have shown that similar oxazolidinone derivatives can modulate inflammatory pathways. The presence of the sulfonamide group may enhance anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
3. Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds targeting amyloid-beta aggregation have been identified as potential therapeutic agents, and oxazolidinones may play a role in this context by stabilizing non-toxic forms of amyloid proteins .
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various oxazolidinone derivatives against a range of bacterial pathogens. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment examining the anti-inflammatory properties of oxazolidinones, researchers found that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a potential application in treating chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the oxazolidinone ring substituents and side-chain functional groups. Key comparisons include:
Key Observations :
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs, which may enhance tissue penetration but reduce aqueous solubility .
- Sulfonamide vs.
- Morpholino/Thiomorpholino Groups: Linezolid and sutezolid include morpholine derivatives, which improve solubility and target affinity via hydrogen bonding. The absence of these groups in the target compound may limit activity against resistant strains .
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide, with the CAS number 955225-55-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazolidinone ring : A five-membered ring containing nitrogen and oxygen.
- Chlorophenyl group : A phenyl ring substituted with chlorine.
- Fluorobenzenesulfonamide moiety : A sulfonamide group attached to a fluorobenzene.
The molecular formula is with a molecular weight of 396.81 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : This can be achieved by reacting 3-chlorophenyl isocyanate with an appropriate amino alcohol under controlled conditions.
- Attachment of the Fluorobenzenesulfonamide Group : The intermediate product is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, thereby altering their activity and influencing various cellular pathways. The exact mechanisms are still under investigation but may involve:
- Inhibition of bacterial protein synthesis : Similar compounds have shown effectiveness against bacterial infections by inhibiting ribosomal function.
- Antitumor activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzenesulfonamide | Similar oxazolidinone structure | Antimicrobial |
| N-(4-fluorobenzenesulfonamide) | Lacks oxazolidinone ring | Lower activity against bacteria |
The unique combination of functional groups in this compound enhances its biological profile compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
